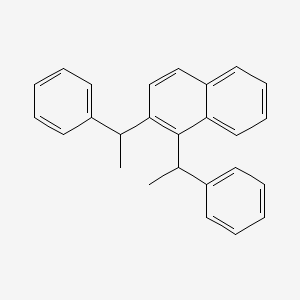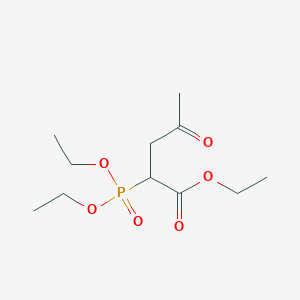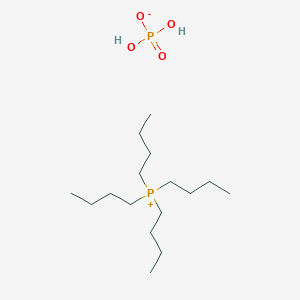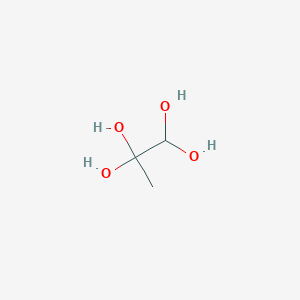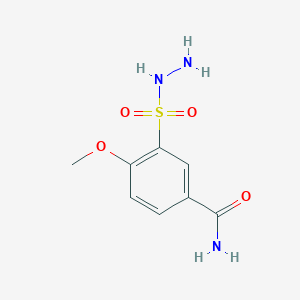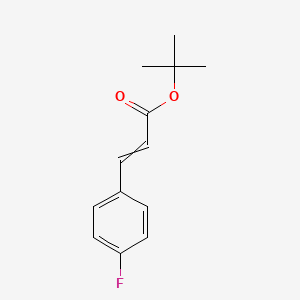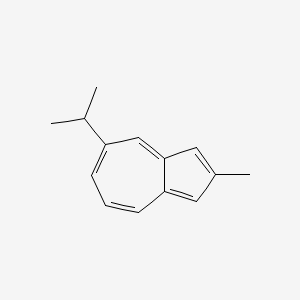
Azulene, 2-methyl-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azulene, 2-methyl-5-(1-methylethyl)-, is an aromatic hydrocarbon known for its distinctive blue color. It is an isomer of naphthalene and features a unique structure composed of fused five- and seven-membered rings. This compound is part of the azulene family, which has been studied for its interesting chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azulene derivatives, including 2-methyl-5-(1-methylethyl)-azulene, often involves the functionalization of the azulene core. One common method is the direct C-H activation of azulene with aryl iodides using catalysts such as palladium or copper . Another approach involves the hydrolysis of 2-methoxyazulene to obtain 2-hydroxyazulene, which can then be further modified .
Industrial Production Methods
Industrial production methods for azulene derivatives typically involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods for 2-methyl-5-(1-methylethyl)-azulene are not widely documented, but they likely follow similar principles to those used for other azulene derivatives .
Chemical Reactions Analysis
Types of Reactions
Azulene, 2-methyl-5-(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated azulene derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the electron-rich five-membered ring.
Common Reagents and Conditions
Common reagents used in the reactions of azulene derivatives include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Palladium and copper catalysts are often used in C-H activation and cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted azulenes, quinones, and hydrogenated derivatives. These products can have different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Azulene, 2-methyl-5-(1-methylethyl)-, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of skin disorders and as an anti-inflammatory agent
Mechanism of Action
The mechanism of action of azulene, 2-methyl-5-(1-methylethyl)-, involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, azulene derivatives can regulate the secretion of cytokines, proteins involved in immune signaling .
Comparison with Similar Compounds
Similar Compounds
Vetivazulene: 4,8-dimethyl-2-isopropylazulene, found in vetiver oil.
Guaiazulene: 1,4-dimethyl-7-isopropylazulene, found in chamomile oil.
Chamazulene: Another azulene derivative with anti-inflammatory properties.
Uniqueness
Azulene, 2-methyl-5-(1-methylethyl)-, is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and isopropyl groups can affect the compound’s electronic properties and interactions with biological targets, making it distinct from other azulene derivatives .
Properties
CAS No. |
114622-44-5 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylazulene |
InChI |
InChI=1S/C14H16/c1-10(2)12-5-4-6-13-7-11(3)8-14(13)9-12/h4-10H,1-3H3 |
InChI Key |
NCYASJPJXZZJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC=CC2=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


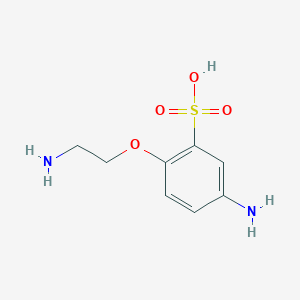
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)
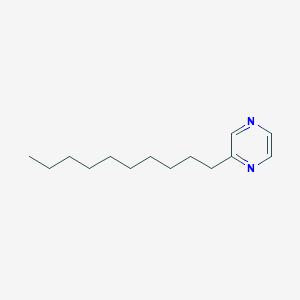
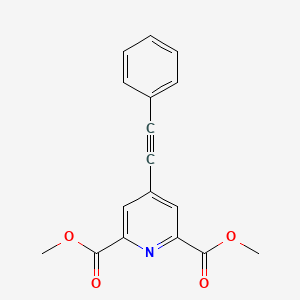
![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)

